6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-14-10(6-12(16)15-8)7-17-11-4-2-9(13)3-5-11/h2-6H,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXDFZXJSACABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CSC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594710 | |
| Record name | 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-45-1 | |
| Record name | 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol, with the CAS number 886361-45-1, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl sulfanyl group, which may contribute to its pharmacological properties. The following sections will delve into its biological activity, including antibacterial, antiviral, and enzyme inhibition effects, supported by relevant data and research findings.
- Molecular Formula : C₁₂H₁₁ClN₂OS
- Molecular Weight : 266.75 g/mol
- Melting Point : 168–170 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₂OS |
| Molecular Weight | 266.75 g/mol |
| Melting Point | 168–170 °C |
Antibacterial Activity
Research has shown that compounds with similar structural features exhibit varying degrees of antibacterial activity. A study synthesized several derivatives containing the sulfamoyl functionality and evaluated their antibacterial properties against various strains:
- Tested Strains : Salmonella typhi, Bacillus subtilis, among others.
- Results : Moderate to strong activity was observed against the tested strains, with some compounds showing significant inhibition rates.
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 7l | 2.14±0.003 | Strong Inhibitor |
| 7m | 0.63±0.001 | Highly Active |
| 7n | 2.17±0.006 | Strong Inhibitor |
| Thiourea | 21.25±0.15 | Reference Standard |
This indicates the potential of similar compounds like this compound as effective antibacterial agents.
Antiviral Activity
The antiviral potential of related compounds has also been investigated, particularly against the Tobacco Mosaic Virus (TMV). In a comparative study, several sulfonamide derivatives were synthesized and tested for their antiviral efficacy:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
Compounds such as 7b and 7i exhibited significant TMV inhibition, suggesting that structural modifications in similar compounds can enhance their antiviral properties.
Enzyme Inhibition
The enzyme inhibitory activity of pyrimidine derivatives has been a focal point in several studies. Specifically, the inhibition of acetylcholinesterase (AChE) and urease has been documented:
- AChE Inhibition : Compounds were evaluated for their ability to inhibit AChE, which is crucial in the treatment of Alzheimer's disease.
- Urease Inhibition : The synthesized compounds demonstrated strong urease inhibitory activity, making them potential candidates for treating infections caused by urease-producing bacteria.
Case Studies
Recent studies have highlighted the synthesis and biological evaluation of pyrimidine derivatives similar to this compound:
-
Synthesis of Sulfonamide Derivatives :
- A series of sulfonamide derivatives were synthesized from 4-chlorobenzoic acid.
- The bioassay results indicated that certain derivatives possessed notable antibacterial and antiviral activities.
-
Pharmacological Evaluation :
- Various derivatives were tested for their pharmacological potential, demonstrating a range of bioactivities including anti-inflammatory and anticancer effects.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol exhibit significant antimicrobial properties. A study demonstrated that pyrimidine derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics . The presence of the chlorophenyl and sulfanyl groups may enhance the compound's activity against resistant strains.
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory potential of this compound. Pyrimidine derivatives have been shown to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases . Laboratory studies have indicated that modifications to the pyrimidine structure can lead to varying degrees of anti-inflammatory activity.
Biochemical Applications
Proteomics Research
this compound serves as a biochemical tool in proteomics. It is utilized for studying protein interactions and functions due to its ability to modify specific amino acid residues in proteins, thereby influencing their activity and stability . This application is crucial for understanding cellular mechanisms and developing therapeutic strategies.
Enzyme Inhibition Studies
The compound has been tested as an enzyme inhibitor in various biochemical assays. Its structural features allow it to interact with enzyme active sites, providing insights into enzyme kinetics and mechanisms of inhibition. Such studies are fundamental for drug development targeting specific enzymatic pathways .
Synthetic Chemistry
Building Block for Synthesis
In synthetic organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its functional groups facilitate further chemical modifications, allowing chemists to create a variety of derivatives with tailored properties for specific applications .
Case Study: Synthesis of Novel Pyrimidine Derivatives
A notable case study involved the synthesis of novel pyrimidine derivatives using this compound as a precursor. Researchers reported successful modifications that led to compounds with enhanced pharmacological profiles, demonstrating the versatility of this compound in drug discovery processes .
Data Tables
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural and electronic differences between the target compound and analogous pyrimidine derivatives:
Key Observations :
- Hydrogen Bonding : The hydroxyl group in the target compound distinguishes it from derivatives like the sulfonyl-containing analog (), which prioritizes solubility over H-bond donation .
- Electron Effects : The trifluoromethyl group in ’s compound creates a strong electron-withdrawing environment, contrasting with the electron-donating hydroxyl group in the target molecule .
Pharmacological and Functional Comparisons
- Enzyme Inhibition: The hydroxyl group in the target compound may mimic the tyrosine hydroxyl in kinase ATP-binding sites, a feature absent in non-hydroxylated analogs like the phenyl-substituted derivative in .
- Toxicity : Halogenated analogs (e.g., ’s bis-chlorophenyl derivatives) often exhibit higher cytotoxicity due to bioaccumulation, suggesting that the target compound’s single chloro-substituent may offer a safer profile .
Preparation Methods
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature Range | Notes |
|---|---|---|---|---|
| Pyrimidinol core formation | Aldehydes, amines, acidic/basic catalyst | Aqueous or organic | Room temp to reflux | Control pH critical for ring closure |
| Sulfanyl group introduction | 4-chlorophenyl thiol, NaH or K2CO3 | Toluene, DMSO | 20–60 °C | Inert atmosphere recommended |
| Methylation at 2-position | Methyl iodide or methyl-substituted precursors | Organic solvent | Ambient to moderate | Base presence essential |
| Purification | Recrystallization, chromatography | Various | N/A | Purity >95% targeted |
Industrial Preparation Considerations
Scale-up Optimization: Industrial synthesis requires optimization of reaction parameters such as temperature, solvent choice, reaction time, and reagent stoichiometry to maximize yield and minimize impurities.
Safety and Environmental Controls: Handling of chlorinated reagents and thiols necessitates proper ventilation, inert atmosphere, and waste treatment protocols.
Purification: Large-scale purification may involve continuous chromatography or crystallization techniques to ensure batch-to-batch consistency.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Pyrimidinol core synthesis | Condensation of aldehydes and amines | Acid/base catalyst, controlled pH | Formation of heterocyclic scaffold |
| Sulfanyl substitution | Nucleophilic substitution with thiol | 4-chlorophenyl thiol, NaH/K2CO3, toluene | Introduction of (4-chlorophenyl)sulfanyl |
| Methylation | Alkylation or use of methylated precursors | Methyl iodide or methyl-substituted starting materials | Methyl group at 2-position introduced |
| Purification | Recrystallization, chromatography | Solvent-dependent | High purity product obtained |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methyl-4-hydroxypyrimidine with 4-chlorophenylthiol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 12–24 hours. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loadings (e.g., DMAP) to improve yield and minimize byproducts .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR : - and -NMR to confirm substitution patterns (e.g., methyl and sulfanyl groups) and aromatic proton environments .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment and molecular ion verification .
- FTIR : To identify functional groups like hydroxyl (broad ~3200 cm) and C-S stretching (~650 cm) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particulates .
- Waste Disposal : Segregate halogenated organic waste and consult certified disposal services for incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Cross-validate results using:
- Standardized Assays : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to isolate variables.
- Statistical Analysis : Apply multivariate regression to account for confounding factors like solvent residues or impurities .
- Meta-Analysis : Compare data trends with structurally analogous pyrimidinols to identify structure-activity relationships (SARs) .
Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to varying pH (2–12) and temperatures (20–50°C) to track degradation products via LC-MS .
- Photolysis : Use UV-Vis irradiation (λ = 300–400 nm) to simulate sunlight-driven degradation and identify reactive intermediates .
- Ecotoxicology : Assess aquatic toxicity using Daphnia magna bioassays and model bioaccumulation potential via log (octanol-water partition coefficient) .
Q. How can computational modeling and X-ray crystallography be integrated to elucidate the compound’s molecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict hydrogen-bonding sites .
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes and validate docking simulations .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to refine pharmacophore models .
Q. What experimental design considerations are critical for assessing the compound’s in vivo efficacy and toxicity?
- Methodological Answer :
- Dose-Response Studies : Use a split-plot design with randomized dosing groups (e.g., 10–100 mg/kg) and control cohorts .
- Toxicokinetics : Measure plasma half-life () and organ-specific accumulation via LC-MS/MS .
- Histopathology : Perform blinded analyses of liver/kidney tissues to correlate toxicity with metabolic byproducts .
Q. How does the substitution pattern on the pyrimidine ring influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The 4-chlorophenylsulfanyl group increases lipophilicity (log ) and may enhance membrane permeability .
- Hydrogen Bonding : The hydroxyl group at position 4 facilitates interactions with polar residues in enzyme active sites, as shown in crystallographic studies .
- Steric Effects : Methyl substitution at position 2 reduces rotational freedom, potentially stabilizing bioactive conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
